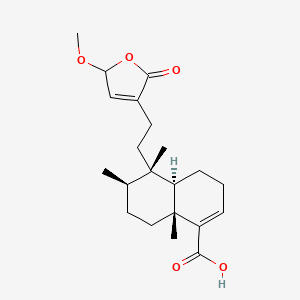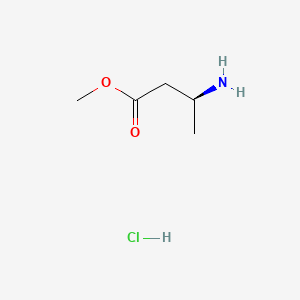
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is an organic compound with the molecular formula C16H15Cl3 It is a derivative of benzene, featuring a methyl group and a trichlorophenylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of this compound with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Oxidation: The methyl group attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding methyl derivatives.
Scientific Research Applications
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trichloromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediate carbocations, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(2-nitro-1-phenylethyl)benzene
- 2,2,2-Trichloro-1-phenylethyl acetate
Comparison: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and has distinct applications in various fields.
Properties
IUPAC Name |
1-methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3/c1-11-7-9-13(10-8-11)14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHIFAUPEYWZDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)










